1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is a complex organic compound that features a unique structure combining pyridine, thiazole, and azetidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine typically involves multi-step organic reactions. The process often begins with the preparation of the pyridine and thiazole intermediates, which are then coupled under specific conditions to form the final azetidine derivative. Common reagents used in these reactions include halogenated pyridines, thiazole derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine
- 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
Uniqueness
1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine stands out due to its combination of pyridine, thiazole, and azetidine rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C14H13N5S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylazetidin-3-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C14H13N5S/c1-2-5-16-13(3-1)19-8-10(9-19)17-14-18-11-7-15-6-4-12(11)20-14/h1-7,10H,8-9H2,(H,17,18) |
InChI Key |
ACKCPOMQUVSCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC3=NC4=C(S3)C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.